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Compound of Interest

Compound Name: Magnesium iodide

Cat. No.: B077548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data

associated with the formation of anhydrous magnesium iodide (MgI₂). The information is

compiled from established chemical databases and literature, offering a valuable resource for

researchers in various fields, including materials science and drug development, where

understanding the energetic properties of chemical compounds is crucial. This document

details the standard enthalpy, entropy, and Gibbs free energy of formation for MgI₂ and outlines

a detailed experimental protocol for the calorimetric determination of its enthalpy of formation.

Core Thermochemical Data
The formation of anhydrous magnesium iodide from its constituent elements in their standard

states is an exothermic process, indicating a release of energy and the formation of a stable

compound. The reaction is as follows:

Mg(s) + I₂(s) → MgI₂(s)

The key thermochemical parameters for this reaction at standard conditions (298.15 K and 1

bar) are summarized in the table below.
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Thermochemical
Property

Symbol Value Units

Standard Enthalpy of

Formation
ΔH°f -364 kJ/mol

Standard Molar

Entropy
S⦵ 134 J/(mol·K)

Standard Entropy of

Formation
ΔS°f -14.82 J/(mol·K)

Standard Gibbs Free

Energy of Formation
ΔG°f -359.58 kJ/mol

Heat Capacity (at 298

K)
Cₚ 74 J/(mol·K)

Note: The Standard Entropy of Formation (ΔS°f) and Standard Gibbs Free Energy of Formation

(ΔG°f) have been calculated based on the standard molar entropies of the reactants and

products.

Experimental Determination of Enthalpy of
Formation
The direct calorimetric measurement of the heat of formation of magnesium iodide by reacting

magnesium metal with solid iodine can be challenging to control safely and accurately in a

standard laboratory setting. Therefore, an indirect method employing Hess's Law is the

preferred experimental approach. This method involves measuring the enthalpy changes of a

series of more easily controlled reactions, which can then be algebraically combined to

determine the desired enthalpy of formation.

A plausible experimental protocol, adapted from the well-established methods for determining

the enthalpy of formation of metallic oxides, is outlined below. This protocol utilizes a constant-

pressure calorimeter, such as a "coffee-cup" calorimeter.

Principle: Hess's Law

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b077548?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hess's Law states that the total enthalpy change for a chemical reaction is independent of the

pathway taken from reactants to products. We can construct a thermochemical cycle where the

enthalpy of formation of MgI₂(s) is the unknown. This can be achieved by measuring the heats

of reaction for the dissolution of magnesium metal and magnesium iodide in a suitable

solvent, such as a large volume of water or a dilute non-reacting acid.

The following reactions would be conducted in a calorimeter:

Mg(s) + 2H⁺(aq) → Mg²⁺(aq) + H₂(g) ; ΔH₁ (Experimentally Determined)

MgI₂(s) → Mg²⁺(aq) + 2I⁻(aq) ; ΔH₂ (Experimentally Determined)

I₂(s) → 2I⁻(aq) ; ΔH₃ (Known or Experimentally Determined)

By manipulating these equations, we can arrive at the formation reaction for MgI₂(s).

Materials and Equipment
Constant-pressure (e.g., coffee-cup) calorimeter

Digital thermometer (accurate to ±0.1 °C)

Analytical balance (accurate to ±0.001 g)

Magnesium ribbon (Mg), polished to remove any oxide layer

Anhydrous magnesium iodide (MgI₂) powder

Solid iodine (I₂)

1.0 M Hydrochloric acid (HCl) or another suitable solvent

Standard laboratory glassware (beakers, graduated cylinders)

Stirring rod or magnetic stirrer

Experimental Workflow
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Preparation

Calorimetric Measurements

Data Analysis

Calibrate Calorimeter

Prepare Reactants:
- Weigh Mg(s)

- Weigh MgI₂(s)
- Weigh I₂(s)

Prepare Solvent:
- Measure volume of 1.0 M HCl

Reaction 1:
Dissolve Mg(s) in HCl(aq)

Measure ΔT₁

Reaction 2:
Dissolve MgI₂(s) in HCl(aq)

Measure ΔT₂

Reaction 3:
Dissolve I₂(s) in HCl(aq)

Measure ΔT₃

Calculate Heat Change (q)
for each reaction

Calculate Enthalpy Change (ΔH)
for each reaction (in kJ/mol)

Apply Hess's Law:
Determine ΔH°f for MgI₂

Click to download full resolution via product page

Caption: Experimental workflow for the calorimetric determination of ΔH°f of MgI₂.
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Detailed Procedure
Part 1: Calorimeter Calibration

Accurately measure 50.0 mL of deionized water into the calorimeter.

Record the stable initial temperature (T_initial).

Heat another 50.0 mL of deionized water to a known, higher temperature (e.g., ~60 °C) and

record this temperature (T_hot).

Quickly add the hot water to the calorimeter, replace the lid, and stir gently.

Record the maximum temperature reached (T_final).

Calculate the heat capacity of the calorimeter (C_cal).

Part 2: Measurement of Heats of Reaction

For each of the three reactions outlined in the "Principle" section:

Place a precisely measured volume (e.g., 100.0 mL) of the chosen solvent (e.g., 1.0 M HCl)

into the dry calorimeter.

Allow the solvent to reach a stable temperature and record this as the initial temperature

(T_initial).

Accurately weigh a small amount of the reactant (Mg, MgI₂, or I₂).

Carefully add the reactant to the solvent in the calorimeter.

Quickly replace the lid, ensuring the thermometer is submerged, and begin stirring.

Monitor the temperature, recording the maximum (for exothermic reactions) or minimum (for

endothermic reactions) temperature reached (T_final).

Repeat the measurement for each reactant to ensure reproducibility.
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Data Analysis and Calculations
Calculate the heat absorbed or released by the solution (q_soln) for each reaction using the

formula: q_soln = m_soln × c_soln × ΔT where m_soln is the mass of the solution, c_soln is

the specific heat capacity of the solution (assume to be that of water, 4.184 J/(g·K), for dilute

solutions), and ΔT is the change in temperature (T_final - T_initial).

Calculate the heat absorbed or released by the calorimeter (q_cal): q_cal = C_cal × ΔT

Calculate the total heat of reaction (q_rxn): q_rxn = -(q_soln + q_cal)

Calculate the molar enthalpy change (ΔH) for each reaction by dividing q_rxn by the number

of moles of the reactant used.

Apply Hess's Law to the calculated molar enthalpies to determine the standard enthalpy of

formation of MgI₂(s).

Interrelation of Thermochemical Properties
The fundamental thermochemical properties of a substance are intrinsically linked. The

spontaneity of a reaction at a given temperature is determined by the Gibbs free energy

change, which incorporates both the enthalpy and entropy changes.

Enthalpy of Formation
(ΔH°f)

Gibbs Free Energy of Formation
(ΔG°f)

ΔG°f = ΔH°f - TΔS°f

Entropy of Formation
(ΔS°f) Temperature (T)

Click to download full resolution via product page

Caption: Relationship between key thermochemical properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b077548?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This relationship, ΔG°f = ΔH°f - TΔS°f, is central to chemical thermodynamics. For the

formation of magnesium iodide:

A negative ΔH°f indicates that the formation reaction is exothermic.

A small negative ΔS°f indicates a slight decrease in disorder, as two solid reactants form one

solid product.

The large negative ΔH°f is the primary driver for the spontaneity of the reaction, resulting in a

large negative ΔG°f. This indicates that the formation of magnesium iodide from its

elements is a thermodynamically favorable process under standard conditions.

To cite this document: BenchChem. [Thermochemical Data for the Formation of Magnesium
Iodide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077548#thermochemical-data-for-magnesium-iodide-
formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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